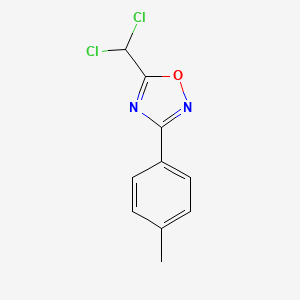

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZUNEPMJRLDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483571 | |

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59455-91-3 | |

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 5-(dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a privileged structure in pharmaceutical sciences, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The introduction of a dichloromethyl group at the 5-position and a p-tolyl moiety at the 3-position offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents.

This document will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and outline the necessary characterization techniques to ensure the identity and purity of the target compound.

I. Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy is predicated on the well-established reactivity of amidoximes in the formation of the 1,2,4-oxadiazole ring system. The overall synthetic transformation is outlined below:

Caption: Overall synthetic pathway for the target compound.

Step 1: Synthesis of the Amidoxime Precursor. The initial and critical step involves the formation of N'-hydroxy-4-methylbenzenecarboximidamide (p-tolylamidoxime) from the corresponding nitrile, p-tolunitrile. Amidoximes are versatile building blocks in heterocyclic synthesis, and their preparation from nitriles is a reliable and widely used method.[2] This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

Step 2: Acylation and Intramolecular Cyclization. The second step involves the acylation of the synthesized p-tolylamidoxime with a suitable dichloroacetylating agent, such as dichloroacetic anhydride. This reaction forms an O-acyl amidoxime intermediate which, upon heating, undergoes an intramolecular cyclodehydration to yield the desired this compound. This cyclization is a common and efficient method for constructing the 1,2,4-oxadiazole ring.

II. Experimental Protocols

A. Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light (254 nm) and/or by staining with an appropriate reagent. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an electrospray ionization (ESI) source.

B. Step 1: Synthesis of N'-hydroxy-4-methylbenzenecarboximidamide (p-Tolylamidoxime)

This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.[2]

Reaction Scheme:

Caption: Final acylation and cyclization to the target oxadiazole.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the p-tolylamidoxime (1 equivalent) in a suitable aprotic solvent such as toluene or xylene.

-

Add a catalytic amount of a base, such as pyridine (0.1 equivalents), to the solution.

-

To this stirring solution, add dichloroacetic anhydride (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted anhydride and dichloroacetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol or isopropanol.

| Reagent | Molar Ratio | Key Parameters |

| p-Tolylamidoxime | 1.0 | Nucleophile |

| Dichloroacetic Anhydride | 1.2 | Acylating agent |

| Pyridine | 0.1 | Catalyst |

| Solvent | - | Toluene or Xylene |

| Temperature | - | Reflux (110-140 °C) |

| Reaction Time | - | 2-4 hours |

III. Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), a singlet for the methyl group protons, and a singlet for the proton of the dichloromethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbons of the p-tolyl ring, the methyl carbon, the dichloromethyl carbon, and the two carbons of the oxadiazole ring.

-

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the target compound.

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=N and C-O bonds of the oxadiazole ring and the C-Cl bonds of the dichloromethyl group.

IV. Mechanistic Insights and Rationale for Experimental Choices

The success of this synthesis hinges on a clear understanding of the underlying reaction mechanisms.

Mechanism of Amidoxime Formation:

The formation of p-tolylamidoxime begins with the in-situ generation of free hydroxylamine from its hydrochloride salt by the base. The lone pair on the nitrogen of hydroxylamine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in p-tolunitrile. A subsequent proton transfer results in the formation of the amidoxime.

Mechanism of 1,2,4-Oxadiazole Formation:

The acylation of the p-tolylamidoxime with dichloroacetic anhydride occurs preferentially on the more nucleophilic oxygen atom of the hydroxylamino group to form an O-acyl intermediate. The subsequent intramolecular cyclization is a thermally promoted dehydration reaction. The nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring. The use of a high-boiling aprotic solvent like toluene or xylene facilitates the removal of water, driving the reaction to completion.

V. Safety Considerations

-

Hydroxylamine hydrochloride is a corrosive and potentially explosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloroacetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Pyridine is a flammable and toxic liquid. All handling should be performed in a fume hood.

-

The refluxing of flammable organic solvents requires appropriate precautions to prevent ignition.

VI. Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in the development of new therapeutic agents. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for laboratory-scale synthesis.

References

-

Organic Syntheses. p-Toluic acid. [Link]

- Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs.

- Chakraborty, R. R., & Gosh, P. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.

-

PrepChem. (n.d.). Preparation of 4-tolunitrile. [Link]

- Google Patents. (n.d.). A process for producing nitrile compounds.

-

PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. [Link]

-

Apollo Scientific. (2023). 5-(Chloromethyl)-3-m-tolyl-o[3][4][5]xadiazole.

- Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Google Patents. (n.d.). A process for producing a nitrile.

- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

-

Organic Syntheses. o-Toluic acid. [Link]

- Sciencemadness Discussion Board. (2016). Hydroxylamine via HCL, Nitromethane, and H2O?.

-

PrepChem. (n.d.). Preparation of p-toluic acid. [Link]

- ResearchGate. (n.d.). Reaction of hydroxylamine hydrochloride with polyacrylonitrile.

- Google Patents. (n.d.).

- International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- PubMed Central. (n.d.).

- Synthesis. (n.d.).

- MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.

- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- BenchChem. (n.d.). side reactions of o-Tolunitrile under strong acidic or basic conditions.

- PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.

- Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1][2] This document collates available data for the title compound, outlines detailed experimental protocols for the determination of key physicochemical parameters, and provides insights into its anticipated chemical behavior based on the well-established chemistry of the 1,2,4-oxadiazole class.

Introduction and Molecular Overview

This compound is a synthetic compound featuring a central 1,2,4-oxadiazole ring substituted with a dichloromethyl group at the 5-position and a p-tolyl group at the 3-position. The presence of the dichloromethyl moiety is anticipated to influence the compound's reactivity and metabolic profile, while the p-tolyl group will impact its lipophilicity and potential for aromatic interactions. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Caption: General synthetic scheme for the target compound.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data for the title compound, the following section details robust, field-proven protocols for the determination of its key physicochemical properties.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a calibrated digital melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the expected melting point is approached.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Solubility

Rationale: Solubility in aqueous and organic media is a fundamental property that influences bioavailability and formulation development.

Protocol (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a 0.45 µm filter to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable co-solvent/water mixture.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the titration curve.

Stability Studies

Rationale: Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. [3][4][5][6][7] Protocol (Forced Degradation and Long-Term Stability):

-

Forced Degradation:

-

Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.

-

Solid samples are exposed to heat (e.g., 60 °C) and photolytic stress (as per ICH Q1B guidelines).

-

Samples are analyzed at various time points by a stability-indicating HPLC method to identify and quantify any degradation products.

-

-

Long-Term Stability:

-

Samples of the compound are stored under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, purity, and degradation products.

-

Caption: Workflow for stability assessment.

Spectroscopic and Crystallographic Characterization

While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group around δ 2.4 ppm. The aromatic protons of the p-tolyl ring will appear as two doublets in the aromatic region (δ 7.2-8.0 ppm). A key signal will be a singlet for the proton of the dichloromethyl group, likely in the δ 6.5-7.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the 1,2,4-oxadiazole ring (typically δ 160-180 ppm). The carbons of the p-tolyl group and the dichloromethyl carbon will also be observable in their respective expected regions. [8][9]

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron impact (EI) or electrospray ionization (ESI), should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (243.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns typical for 1,2,4-oxadiazoles would be expected. [10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-N stretching (around 1200-1300 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For similar 1,2,4-oxadiazole structures, the oxadiazole ring is typically found to be planar. [1]

Conclusion

This compound is a compound with potential for further investigation in drug discovery programs. This technical guide has consolidated the available information on its physicochemical properties and provided a clear roadmap for the experimental determination of missing data. The outlined protocols are robust and adhere to industry standards, ensuring the generation of high-quality, reliable data essential for advancing the development of this and similar molecules. The predicted spectral characteristics will aid in the structural confirmation of the synthesized compound.

References

-

Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. Available at: [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. Available at: [Link]

-

Stability Studies: An Essential Step for Quality Management in Drug Development. (2023). Pharmaceutical Technology. Available at: [Link]

-

Drug Stability Testing & Release Testing. Pace Analytical. Available at: [Link]

-

Synthesis and Screening of NewO[3][5][6]xadiazole,T[3][4][6]riazole, andT[3][4][6]riazolo[4,3-b]t[3][4][6]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health. Available at: [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2023). MDPI. Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. Available at: [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). ResearchGate. Available at: [Link]

-

1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

-

3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. (2010). National Institutes of Health. Available at: [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). Preprints.org. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015). National Institutes of Health. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019). National Institutes of Health. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). National Institutes of Health. Available at: [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2021). ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. Available at: [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2024). Journal of Pharma and Biomedics. Available at: [Link]

-

Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. (2015). ResearchGate. Available at: [Link]

-

Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. (1993). National Institutes of Health. Available at: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2012). ResearchGate. Available at: [Link]

-

Crystal structure and Hirfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)methyl]phenyl}-1,2-oxazole. (2017). AVESİS. Available at: [Link]

-

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. SpectraBase. Available at: [Link]

Sources

- 1. 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 4. pharmtech.com [pharmtech.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pacelabs.com [pacelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS number 59455-91-3 properties

An In-depth Technical Guide to 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS: 59455-91-3)

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities, thereby offering a framework for novel drug development.[1][2][3] This guide synthesizes available data on the compound's physicochemical properties, outlines a validated synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and explores its potential applications based on the established biological activities of related analogues. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.

Introduction to the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring is a prominent heterocyclic motif that has garnered considerable attention in pharmaceutical sciences.[2][3] Its unique electronic properties and structural rigidity make it an effective replacement for labile ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[2] Compounds incorporating this ring system have demonstrated an exceptionally broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[2][3][4]

This compound (CAS: 59455-91-3) is a specific derivative that combines the stable oxadiazole core with two key substituents: a p-tolyl group at the 3-position and a dichloromethyl group at the 5-position. The p-tolyl group can influence lipophilicity and aromatic interactions with biological targets, while the reactive dichloromethyl group serves as a potential handle for further chemical modification or as a pharmacophoric element itself. This guide aims to consolidate the known technical information for this compound to facilitate its evaluation and use in research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Diagram: Chemical Structure of the Topic Compound

Caption: Molecular structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 59455-91-3 | [5][6][7] |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [6][7][8] |

| Molecular Weight | 243.09 g/mol | [6][7] |

| Boiling Point | 335.0 °C at 760 mmHg | [6] |

| Density | 1.35 g/cm³ | [6] |

| Flash Point | 156.4 °C | [6] |

| Purity | ≥ 96% (Typical) | [7] |

| Appearance | (Not specified, likely a solid at room temp) | |

| Storage | Room temperature, in a dry, well-ventilated place | [7] |

Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with an acylating agent. For the title compound, this involves the reaction between 4-methylbenzamide oxime and dichloroacetyl chloride.[9]

The causality behind this experimental choice is sound: the amidoxime provides the N-C-N backbone and the substituent for the C3 position, while the dichloroacetyl chloride acts as the acylating agent, providing the C5 carbon and its corresponding dichloromethyl substituent. The reaction proceeds via an initial O-acylation of the amidoxime, followed by a thermally induced dehydrative cyclization to form the stable aromatic oxadiazole ring.

Diagram: Synthetic Pathway

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole | 59455-91-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Elucidation of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The guide emphasizes the rationale behind spectroscopic interpretations, providing a framework for the structural elucidation of novel 1,2,4-oxadiazole derivatives.

Introduction

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific compound, this compound (Molecular Formula: C₁₀H₈Cl₂N₂O), presents a unique combination of a dichloromethyl group, a p-tolyl substituent, and the oxadiazole core, making its unambiguous characterization essential for any further investigation into its chemical and biological properties. This guide will walk through the theoretical and practical aspects of its spectroscopic analysis.

Molecular Structure and Synthesis Synopsis

A plausible synthetic route for this compound involves the cyclization of 4-methylbenzamide oxime with dichloroacetyl chloride.[6] This common method for forming 1,2,4-oxadiazoles provides a reliable pathway to the target compound, the structure of which is foundational to the interpretation of its spectroscopic data.

Caption: Synthesis pathway and structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8][9][10] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the methine proton of the dichloromethyl group.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |

| ~ 6.8 - 7.0 | Singlet | 1H | -CHCl₂ |

| ~ 2.4 | Singlet | 3H | -CH₃ |

The aromatic protons of the p-tolyl group are expected to appear as two doublets, characteristic of a para-substituted benzene ring.[7] The protons ortho to the electron-withdrawing oxadiazole ring will be deshielded and appear at a lower field. The single proton of the dichloromethyl group will be significantly deshielded by the two chlorine atoms and the adjacent oxadiazole ring, appearing as a singlet further downfield. The methyl protons will appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling, on the same spectrometer.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | C5 of oxadiazole |

| ~ 168 - 172 | C3 of oxadiazole |

| ~ 142 - 145 | Quaternary aromatic C (para to oxadiazole) |

| ~ 129 - 131 | Aromatic CH (meta to oxadiazole) |

| ~ 127 - 129 | Aromatic CH (ortho to oxadiazole) |

| ~ 122 - 125 | Quaternary aromatic C (ipso to oxadiazole) |

| ~ 65 - 70 | -CHCl₂ |

| ~ 21 - 22 | -CH₃ |

The two carbons of the oxadiazole ring are expected to be the most downfield signals due to the influence of the electronegative oxygen and nitrogen atoms.[14] The dichloromethyl carbon will also be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with the quaternary carbons distinguishable from the protonated carbons, a distinction that can be confirmed with DEPT experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CHCl₂) |

| ~ 1610 - 1650 | C=N stretch | Oxadiazole ring |

| ~ 1580 - 1450 | C=C stretch | Aromatic ring |

| ~ 1250 - 1000 | C-O-C stretch | Oxadiazole ring |

| ~ 850 - 750 | C-Cl stretch | Dichloromethyl group |

The IR spectrum will be characterized by the C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.[3] The C-O-C stretching within the ring will also be observable.[3] Aromatic C=C stretching bands and both aromatic and aliphatic C-H stretching vibrations will be present. The C-Cl stretching of the dichloromethyl group is expected in the fingerprint region.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[17][18][19][20] Electron ionization (EI) is a common technique for this class of compounds.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after GC separation.

-

Ionize the sample using a standard electron energy (e.g., 70 eV).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₈Cl₂N₂O, MW ≈ 242.0 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1).

A key fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring.[18][20]

Caption: Plausible mass spectrometry fragmentation of the title compound.

Major Expected Fragments:

| m/z Value | Proposed Fragment Ion |

| 242/244/246 | Molecular ion [C₁₀H₈Cl₂N₂O]⁺˙ |

| 117 | p-tolylnitrile cation radical [CH₃-C₆H₄-CN]⁺˙ |

| 91 | Tropylium ion [C₇H₇]⁺ |

The cleavage of the N2-C3 and O1-C5 bonds is a common fragmentation pathway for 1,2,4-oxadiazoles, which in this case would lead to the formation of a p-tolylnitrile cation radical (m/z 117).[18] This fragment can further lose a cyanide radical to form the stable tropylium ion (m/z 91). Other fragments resulting from the loss of chlorine atoms or other parts of the molecule are also possible.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the expected spectroscopic data based on established principles and data from analogous structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust framework for researchers to confirm the synthesis and purity of this and related 1,2,4-oxadiazole derivatives, facilitating their further development in various scientific fields.

References

-

Adarsh A.P., Unni M.R., Muhammed Aneef, Fathima Rafi. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Esteves, M. T., Clososki, G. C., & Rosa, G. R. (Year not available). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

ResearchGate. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Journal Name. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. [Link]

-

Fei, Q., Liu, C., & Luo, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6528. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015). BioMed Research International. [Link]

-

Synthesis and Screening of New[3][6][18]Oxadiazole,[3][17][18]Triazole, and[3][17][18]Triazolo[4,3-b][3][17][18]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules. [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry. [Link]

-

NMR Spectra of Simple Heterocycles. (1973). Portland Press. [Link]

-

Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Thesis. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). Molbank. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). Preprints.org. [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (2024). ResearchGate. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). Molecules. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):294-302. JOCPR. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (2022). International Journal of Pharmaceutical Sciences and Medicine. [Link]

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. [Link]

-

Solet, D. S., et al. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(4-A), 528-560. [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Journal Name. [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2022). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. journalspub.com [journalspub.com]

- 4. ijper.org [ijper.org]

- 5. ijpsm.com [ijpsm.com]

- 6. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. pubs.acs.org [pubs.acs.org]

- 10. portlandpress.com [portlandpress.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. scispace.com [scispace.com]

- 15. updatepublishing.com [updatepublishing.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Methodological Framework for Pre-formulation and Drug Discovery

An In-Depth Technical Guide

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing its bioavailability, formulation, and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for assessing the solubility of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No. 59455-91-3), a molecule of interest featuring the versatile 1,2,4-oxadiazole scaffold.[4][5] We delve into the theoretical principles governing solubility, establish a rationale for strategic solvent selection, and present a gold-standard experimental protocol—the isothermal shake-flask method—coupled with precise HPLC-based quantification. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and practical, step-by-step guidance required for generating a robust and reliable solubility profile.

Introduction: The Significance of Solubility Profiling

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[6][7] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them valuable candidates in drug discovery pipelines.[8][9] However, for any new chemical entity (NCE) like this compound, progression from a promising hit to a viable drug candidate is impossible without a thorough understanding of its physicochemical properties.

Among these properties, aqueous and organic solubility is arguably the most critical. Poor aqueous solubility is a leading cause of failure for NCEs, as it directly limits absorption and results in low or variable bioavailability.[3][10] A comprehensive solubility profile across a range of solvents is therefore essential for:

-

Early Risk Assessment: Identifying potential development challenges early in the discovery phase.[11]

-

Formulation Development: Selecting appropriate vehicles for in vivo studies and final dosage forms.[1]

-

In Vitro Assay Reliability: Ensuring compounds are fully dissolved in biological assay media to generate accurate potency data.[2]

This guide provides the scientific rationale and a validated methodology to accurately determine the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility.[12][13] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis:

This compound possesses distinct regions of varying polarity:

-

Non-Polar Region: The p-tolyl (methylbenzene) group is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.

-

Polar Region: The 1,2,4-oxadiazole ring contains electronegative oxygen and nitrogen atoms, creating a dipole moment and allowing for polar interactions (dipole-dipole forces). It has hydrogen bond acceptors but no donors.

-

Dichloromethyl Group: The C-Cl bonds are polar, and the group is electron-withdrawing, influencing the electronic character of the adjacent ring.

This amphiphilic nature suggests that the compound will exhibit limited solubility in the extremes of the polarity spectrum (e.g., water and alkanes) and likely show preferential solubility in solvents of intermediate polarity.

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh approximately 5-10 mg of this compound into individual 4 mL glass vials.

-

Using a calibrated pipette, add 2 mL of each selected solvent to the respective vials. The chosen solvents should span the polarity range (e.g., Water, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene).

-

Ensure an excess of solid material remains undissolved to guarantee saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds. [14]

-

-

Phase Separation:

-

Remove vials from the shaker and let them stand at the same constant temperature for at least 1 hour to allow for sedimentation of the undissolved solid.

-

To remove any remaining suspended microparticles, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes. [15]

-

-

Sample Preparation for Analysis:

-

Carefully open each vial, taking care not to disturb the solid pellet.

-

Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.

-

Dilute the aliquot with an appropriate solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Analytical Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Calibration: Prepare a set of at least five standard solutions of the compound of known concentrations. Run these standards to generate a calibration curve of peak area versus concentration. [16][17] * Sample Analysis: Inject the diluted samples from step 4 into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample by interpolating its peak area from the standard calibration curve. [18][19]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL and mol/L.

-

Data Presentation and Interpretation

The collected data should be organized systematically to facilitate analysis and comparison. The following table provides a template for presenting the solubility profile.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 1.88 | ||

| Toluene | Non-Polar | 2.38 | ||

| Dichloromethane | Polar Aprotic | 9.08 | ||

| Ethyl Acetate | Polar Aprotic | 6.02 | ||

| Acetone | Polar Aprotic | 20.7 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ||

| Ethanol | Polar Protic | 24.5 | ||

| Methanol | Polar Protic | 32.7 | ||

| Water | Polar Protic | 80.1 |

Interpretation: The resulting profile will provide critical insights. For instance, high solubility in solvents like DMSO or Dichloromethane would be expected, making them suitable stock solvents for biological assays. Low aqueous solubility would signal the need for formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve oral bioavailability. [3]

Conclusion

A rigorous and systematic determination of solubility is a non-negotiable step in the successful advancement of any new chemical entity. For this compound, the isothermal shake-flask method provides the necessary accuracy and reliability to build a definitive solubility profile. By understanding its behavior across a spectrum of solvents, researchers can make informed decisions, mitigate risks associated with poor bioavailability, and strategically design formulation approaches, thereby paving the way for its potential development as a therapeutic agent.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(10), 2306. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). In Pharmaceutical Formulation and Delivery. John Wiley & Sons. Available from: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). Molecules, 29(19), 4654. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 834497. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Available from: [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. (2024). ResearchGate. Available from: [Link]

-

Importance of Solubility in Pharmaceuticals. (2025). YouTube. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent ?. ResearchGate. Available from: [Link]

-

Solubility test for Organic Compounds. Available from: [Link]

-

PARTITION COEFFICIENT (n-octanol/water): SHAKE FLASK METHOD. OECD. Available from: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Available from: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). PubMed. Available from: [Link]

-

5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. Available from: [Link]

-

Solubility in Water, Aqueous Acids and Bases, and Ether. Available from: [Link]

-

(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Available from: [Link]

-

High-accuracy water solubility determination using logK. KREATiS. Available from: [Link]

-

Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. Available from: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Available from: [Link]

-

Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. (2018). International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

-

Water Solubility (Flask Method). (2014). Regulations.gov. Available from: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available from: [Link]

-

(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available from: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole | 59455-91-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. improvedpharma.com [improvedpharma.com]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Comprehensive Guide to the Thermal Stability and Degradation Profile of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in numerous bioactive compounds.[1] The thermal stability and degradation profile of any new chemical entity (NCE) are critical quality attributes that dictate its viability as a drug candidate. These parameters influence everything from manufacturing and formulation to storage conditions and shelf-life, making their early characterization a regulatory and scientific necessity.[2] This guide provides an in-depth framework for evaluating the thermal properties of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of chemical stability, modern analytical methodologies, and regulatory expectations to present a comprehensive strategy for its complete characterization. We will explore the theoretical underpinnings of its stability, detail the essential experimental protocols, and propose potential degradation pathways based on the known reactivity of its constituent moieties.

Introduction to the Molecule and Its Context

This compound is a heterocyclic compound featuring three key structural components:

-

A 1,2,4-Oxadiazole Ring: This five-membered aromatic heterocycle is known for its relative stability and its ability to participate in hydrogen bonding, contributing to favorable pharmacokinetic properties in drug candidates.[3]

-

A 3-position p-Tolyl Group: A generally stable, electron-donating aromatic substituent.

-

A 5-position Dichloromethyl Group (-CHCl₂): This functional group represents a potential site of chemical and thermal instability due to the presence of reactive carbon-chlorine bonds.

The stability of this molecule cannot be assumed; it must be empirically determined. Understanding its response to thermal stress is a foundational step in the drug development process, essential for developing robust formulations and ensuring patient safety.[4] This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which mandates stress testing to elucidate degradation pathways and establish the intrinsic stability of a drug substance.[5][6]

Predicted Physicochemical Properties

A preliminary assessment begins with the fundamental physicochemical properties of the molecule.

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [7] |

| Molecular Weight | 243.09 g/mol | [7] |

| XLogP3 | 3.5 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Predicted Boiling Point | 335.0 °C at 760 mmHg | [7] |

| Predicted Density | 1.35 g/cm³ | [7] |

Core Methodologies for Thermal Stability Assessment

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive overview of the material's bulk thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining decomposition temperatures and quantifying mass loss associated with degradation events. For our target molecule, TGA will reveal the temperature at which the dichloromethyl group or the oxadiazole ring begins to decompose.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine key parameters such as the onset of decomposition (T_onset) and the temperature of 5% mass loss (T_d5%), which is a common benchmark for thermal stability.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It identifies thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[14] For the target molecule, DSC will determine its melting point—a key indicator of purity—and reveal the energetic nature of its decomposition.[15][16]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.[16]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature to a point well above the melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endothermic peak corresponding to the melting point (T_m) and any subsequent exothermic peaks that indicate decomposition.

| Technique | Key Parameters Measured | Insights Gained |

| TGA | T_onset, T_d5% (Decomposition Temp.), % Mass Loss, Residual Mass | Defines the upper-temperature limit of stability and quantifies degradation.[8] |

| DSC | T_m (Melting Point), ΔH_fusion, T_decomposition, ΔH_decomposition | Determines purity, identifies polymorphic forms, and characterizes the energy of decomposition.[12][14] |

Elucidating the Degradation Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish degradation pathways.[2][5] These studies are fundamental to developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the drug substance from its impurities and degradants.[4][17]

-

Sample Distribution: Place a known quantity of solid this compound into several glass vials.

-

Stress Conditions: Place the vials in calibrated ovens at elevated temperatures (e.g., 60 °C, 80 °C, and a more aggressive temperature like 105 °C). A control sample is kept at refrigerated or room temperature conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 1, 3, 7, and 14 days). The goal is to achieve a target degradation of 5-20% of the active ingredient.[5]

-

Sample Analysis: Dissolve the samples in a suitable solvent (e.g., acetonitrile/water) and analyze immediately using a stability-indicating HPLC method.

Analytical Workflow for Degradant Identification

Identifying the structures of degradation products is crucial for assessing potential toxicity and understanding the molecule's liabilities.[17][18] A modern analytical workflow combines the separation power of chromatography with the structural elucidation capabilities of mass spectrometry.

Workflow Steps Explained:

-

Method Development: A stability-indicating HPLC method is developed to ensure baseline separation between the parent compound and all process impurities and stress-induced degradants.[19]

-

Initial Analysis (HPLC-UV): Stressed samples are analyzed to quantify the loss of the parent compound and determine the relative amounts of each new impurity peak.

-

Mass Spectrometry (HPLC-MS): The sample is then analyzed by a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) coupled to an HPLC.[17] This provides accurate mass measurements of the degradant peaks, allowing for the determination of their elemental formulas.

-

Tandem MS (MS/MS): Fragmentation analysis (MS/MS) is performed on the degradant ions. The resulting fragmentation patterns provide structural clues, much like a molecular fingerprint, which are used to elucidate the final structure.[17]

-

Structure Confirmation: For significant degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[19]

Predicted Thermal Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways under thermal stress are plausible.

Pathway A: 1,2,4-Oxadiazole Ring Cleavage

The O-N bond in the 1,2,4-oxadiazole ring is inherently weak and susceptible to cleavage under thermal or photochemical stress. This often proceeds via a ring-opening mechanism to yield more stable products. For this molecule, a likely degradation route involves the cleavage of the ring to form a nitrile derivative.

Pathway B: Dechlorination of the Dichloromethyl Group

Organochlorine compounds are known to undergo decomposition at elevated temperatures, often initiated by the cleavage of the C-Cl bond.[20][21][22] The dichloromethyl group is the most probable site of initial thermal degradation. This could proceed through a step-wise loss of HCl or radical chlorine species, leading to a variety of downstream products.

Conclusion

A thorough investigation of the thermal stability and degradation profile of this compound is a multi-faceted process that is indispensable for its development as a potential pharmaceutical agent. The strategy outlined in this guide, beginning with fundamental thermal analysis by TGA and DSC and progressing to in-depth degradation pathway elucidation via ICH-compliant forced degradation studies and advanced analytical techniques like HPLC-MS, provides a robust framework for characterization.

The key points of vulnerability are predicted to be the 1,2,4-oxadiazole ring's O-N bond and the C-Cl bonds of the dichloromethyl group. A comprehensive understanding of the products formed from these degradation pathways is essential for building a complete chemistry, manufacturing, and controls (CMC) data package, ensuring the development of a safe, stable, and effective drug product.

References

-

ICH (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Veeprho Laboratories Pvt. Ltd. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.

-

Singh, V., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences.

-

ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis.

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

-

Srinivas, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho.

-

Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.

-

Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

-

Jain, A., & Dutt, K. R. (2019). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

-

Kumar, V., et al. (2010). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Research.

-

Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.

-

Fujimori, T., et al. (2018). Decomposition of organochlorine compounds in flue gas from municipal solid waste incinerators using natural and activated acid clays. Taylor & Francis Online.

-

Surov, A. V., et al. (2017). Thermal steam plasma decomposition of organochlorine compounds. Journal of Physics: Conference Series.

-

Kim, S. H., et al. (2019). Evaluation of Decomposition Characteristics of Organochlorine Pesticides Using Thermal Method. Journal of Korea Society of Waste Management.

-

Fischer, N., et al. (2015). Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials. Chemistry - A European Journal.

-

Olejniczak, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Molecules.

-

Fujimori, T., et al. (2018). Decomposition of organochlorine compounds in flue gas from municipal solid waste incinerators using natural and activated acid clays. ResearchGate.

-

Kumar, A., et al. (2014). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate.

-

Surov, A. V., et al. (2017). Thermal steam plasma decomposition of organochlorine compounds. ResearchGate.

-

Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.

-

Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

-

Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate.

-

Lin, C. H., et al. (2019). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters.

-

Natorska-Chomicka, D., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules.

-

ChemicalBook. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole synthesis.

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry.

-

Al-Mutlaq, F. A. (2012). Dependence of 1,2,4-oxadiazole derivatives with transition temperatures on the geometrical factors. ResearchGate.

-

Buscemi, S., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry.

-

Wang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules.

-

Echemi. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole.

-

Wikipedia. Thermogravimetric analysis.

-

Pace, A., & Buscemi, S. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.

-

Buscemi, S., et al. (1988). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1.

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.

-

Liu, Y., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules.

-

Jindal, D. P., et al. (2006). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Bioorganic & Medicinal Chemistry Letters.

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. onyxipca.com [onyxipca.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 12. quercus.be [quercus.be]

- 13. veeprho.com [veeprho.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. tainstruments.com [tainstruments.com]

- 17. ajpaonline.com [ajpaonline.com]

- 18. researchgate.net [researchgate.net]

- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Whitepaper: Deconvoluting the Mechanism of Action of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for the Scientific Community

Abstract

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a novel small molecule featuring a synthetically tractable and biologically significant 1,2,4-oxadiazole scaffold. While the specific biological activities of this particular compound are yet to be elucidated, the oxadiazole class of heterocycles is renowned for its diverse pharmacological properties, including the modulation of enzymes, kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4][5] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We present a logical framework that combines unbiased, proteome-wide screening methodologies with hypothesis-driven validation assays. Detailed, field-proven protocols for affinity-based proteomics, label-free target engagement assays, and targeted enzymatic screening are provided, supported by causality-driven explanations for experimental choices. The objective is to equip research teams with a robust, self-validating workflow to deconstruct the mechanism of action of this and other novel chemical entities, accelerating the journey from hit discovery to lead optimization.

Introduction: The Scientific Imperative for Target Deconvolution

The process of discovering new drugs often begins with phenotypic screening, where compounds are identified based on a desired biological effect without prior knowledge of their specific molecular target.[6] this compound represents such a candidate—a compound of interest based on its chemical structure, which is rich in potential pharmacophoric features. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is present in numerous compounds with demonstrated anticancer, anti-inflammatory, and anti-tubercular activities.[3][5]

However, translating a phenotypic hit into a viable therapeutic candidate is impossible without first identifying its molecular target(s).[7][8] Target deconvolution is the critical process of identifying the specific proteins or pathways through which a small molecule exerts its effect.[9][10] This knowledge is paramount for several reasons:

-

Mechanism of Action (MoA): It clarifies how the compound works, which is fundamental for further development and regulatory approval.

-

Lead Optimization: Understanding the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.[11]

-

Safety and Toxicology: Identifying off-target interactions can predict and mitigate potential side effects early in the development process.[10]